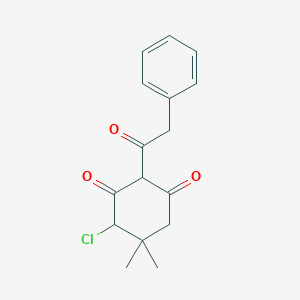![molecular formula C21H22N4O3 B6000920 3-[4-oxo-4-(2-phenyl-4-morpholinyl)butyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B6000920.png)
3-[4-oxo-4-(2-phenyl-4-morpholinyl)butyl]-1,2,3-benzotriazin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-oxo-4-(2-phenyl-4-morpholinyl)butyl]-1,2,3-benzotriazin-4(3H)-one, also known as BOB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BOB is a benzotriazinone derivative that possesses a unique chemical structure, making it a promising candidate for drug discovery and development.
Mécanisme D'action
3-[4-oxo-4-(2-phenyl-4-morpholinyl)butyl]-1,2,3-benzotriazin-4(3H)-one exerts its inhibitory effects on PKC by binding to its regulatory domain, preventing its activation. This leads to a decrease in the downstream signaling pathways that are involved in various cellular processes. This compound has been shown to be a selective inhibitor of PKC, with minimal effects on other kinases, making it a promising candidate for drug development.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells and induces apoptosis. This compound has also been shown to improve glucose tolerance in diabetic mice and reduce the accumulation of amyloid-beta plaques in the brain of Alzheimer's disease mice models. These findings suggest that this compound has potential therapeutic applications in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-[4-oxo-4-(2-phenyl-4-morpholinyl)butyl]-1,2,3-benzotriazin-4(3H)-one is its simple synthesis method, which allows for easy production of the compound in large quantities. This compound is also a selective inhibitor of PKC, making it a useful tool for studying the role of PKC in various cellular processes. However, this compound has some limitations for lab experiments. This compound has low solubility in aqueous solutions, which can limit its use in certain assays. Additionally, this compound has not been extensively studied in vivo, and its pharmacokinetics and toxicity profiles are not well understood.
Orientations Futures
There are many future directions for further research on 3-[4-oxo-4-(2-phenyl-4-morpholinyl)butyl]-1,2,3-benzotriazin-4(3H)-one. One potential application of this compound is in the treatment of cancer. Further studies are needed to determine the efficacy of this compound in various cancer types and to investigate its potential as a combination therapy with other cancer drugs. Additionally, this compound has shown promising results in animal models of Alzheimer's disease, and further research is needed to determine its potential as a therapeutic agent for this disease. Finally, this compound has potential applications in other diseases, including diabetes and cardiovascular disease, and further studies are needed to explore its therapeutic potential in these areas.
Méthodes De Synthèse
The synthesis of 3-[4-oxo-4-(2-phenyl-4-morpholinyl)butyl]-1,2,3-benzotriazin-4(3H)-one involves the reaction of 4-(2-phenyl-4-morpholinyl)butan-2-one with 1,2,3-benzotriazin-4(3H)-one in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. The synthesis of this compound is relatively simple and can be achieved through a one-pot reaction, making it an attractive compound for further research.
Applications De Recherche Scientifique
3-[4-oxo-4-(2-phenyl-4-morpholinyl)butyl]-1,2,3-benzotriazin-4(3H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. This compound has been shown to exhibit potent inhibitory effects on protein kinase C (PKC), a key enzyme involved in various cellular processes. PKC has been implicated in many diseases, including cancer, diabetes, and Alzheimer's disease. Therefore, this compound has been investigated as a potential therapeutic agent for these diseases.
Propriétés
IUPAC Name |
3-[4-oxo-4-(2-phenylmorpholin-4-yl)butyl]-1,2,3-benzotriazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c26-20(24-13-14-28-19(15-24)16-7-2-1-3-8-16)11-6-12-25-21(27)17-9-4-5-10-18(17)22-23-25/h1-5,7-10,19H,6,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIYCJFSCWEKMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCCN2C(=O)C3=CC=CC=C3N=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-fluorobenzyl)-3-{1-[3-(1H-pyrazol-1-yl)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6000841.png)

![ethyl 4-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6000853.png)
![N,4-dimethyl-3-(2-oxo-1-imidazolidinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6000857.png)
![4-[2-(propylthio)pyrimidin-5-yl]-1-(pyridin-3-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6000863.png)

![N-(2-methoxyphenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6000871.png)

![N-[11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl]acetamide](/img/structure/B6000886.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B6000888.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B6000904.png)
![2-[4-[(6-chloro-2H-chromen-3-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6000905.png)
![4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-N-(2-methylphenyl)-1-phthalazinamine](/img/structure/B6000907.png)
![4-{1-[3-(2-methylphenyl)-3-phenylpropanoyl]-4-piperidinyl}morpholine](/img/structure/B6000912.png)
